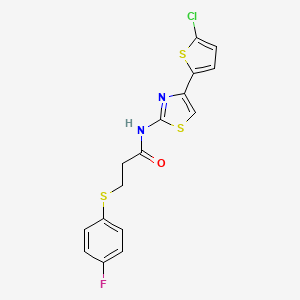

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Description

This compound is a thiazole-based propanamide derivative featuring a 5-chlorothiophen-2-yl substituent at the 4-position of the thiazole ring and a thioether-linked 4-fluorophenyl group on the propanamide chain.

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2OS3/c17-14-6-5-13(24-14)12-9-23-16(19-12)20-15(21)7-8-22-11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVUAJLETDUUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, chlorothiophene moiety, and a propanamide group, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response. Studies indicate that it exhibits comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain .

- Lipoxygenase Inhibition : It also demonstrates inhibitory effects on lipoxygenase (5-LOX), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation . The inhibition of this pathway can lead to reduced inflammation and associated symptoms.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the thiophene and thiazole rings is believed to enhance its interaction with bacterial membranes, leading to cell lysis.

Table 1: Biological Activities of this compound

Case Studies

- Anti-inflammatory Effects : In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to control groups treated with saline. The efficacy was comparable to that of ibuprofen, suggesting potential for use as an alternative anti-inflammatory agent.

- Antimicrobial Testing : A series of derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the compound enhanced its antibacterial activity, particularly those incorporating additional halogen substitutions on the phenyl ring.

- Toxicological Studies : Toxicity assessments revealed that while the compound exhibited therapeutic potential, high doses led to hepatotoxicity in animal models. This underscores the importance of dosage optimization in future therapeutic applications.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves multi-step reactions starting from simpler thiophene and thiazole derivatives. The process generally includes:

- Bromination : The initial step often involves the bromination of a precursor compound, such as 1-(4-chlorothiophen-2-yl)ethan-1-one.

- Formation of Thiazole : The brominated product is treated with thiourea to form thiazole derivatives.

- Final Coupling : The thiazole derivative is then coupled with a fluorophenyl thio group to yield the final amide product.

This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity levels .

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

In vitro assays indicated that certain derivatives possess comparable or superior inhibitory activity against COX enzymes compared to established anti-inflammatory drugs like aspirin .

Analgesic Effects

In addition to their anti-inflammatory properties, these compounds have also demonstrated analgesic effects in animal models. For example, studies involving paw edema tests revealed that specific derivatives significantly reduced pain responses triggered by inflammatory agents such as prostaglandin E2 .

Case Studies

- Study on Thiazole Derivatives : A comprehensive study evaluated several thiazole derivatives for their anti-inflammatory and analgesic activities. Among the tested compounds, those structurally similar to this compound exhibited notable efficacy in reducing inflammation and pain in vivo .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds may exert their effects by modulating inflammatory pathways and inhibiting the release of pro-inflammatory mediators from mast cells .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:

- Core : Thiazole ring substituted at position 4 with 5-chlorothiophen-2-yl.

- Side Chain : Propanamide with a thioether-linked 4-fluorophenyl group.

- Key Functional Groups : Amide, thioether, chlorothiophene, fluorophenyl.

Analog 1: N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Core : Thiazole substituted at position 5 with 4-fluorophenyl.

- Side Chain : Propanamide with a furan-2-yl group.

- Key Differences : Fluorophenyl is directly attached to the thiazole (position 5 vs. 4 in the target), and the side chain lacks a thioether.

- Activity : Potent KPNB1 inhibition and anticancer effects in cell assays.

Analog 2: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide Derivatives (Compounds 14, 16)

- Core : Thiazole substituted with 4-chlorophenyl at position 4.

- Side Chain: Propanamide with benzyloxy or nitroguanidino groups.

- Key Differences : Chlorophenyl replaces chlorothiophene; side chains lack fluorophenyl-thioether.

- Activity : Compound 16 shows moderate activity (values: 11, 6, 6 in unspecified assays).

Analog 3: 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines

- Core : Thiazole fused with benzofuran.

- Substituents : Fluorophenyl or methoxyphenyl groups.

- Key Differences : Benzofuran-thiazole hybrid vs. chlorothiophene-thiazole; imine replaces amide.

Physicochemical Properties

Key Insights

- Structural Flexibility : The thiazole core tolerates diverse substitutions (chlorothiophene, fluorophenyl, benzofuran), enabling tailored biological interactions.

- Role of Halogens : Chlorine and fluorine enhance lipophilicity and binding affinity, as seen in Compound 31 and Compound 16 .

- Synthetic Challenges : Low yields in amidation (e.g., 12% for Compound 28 ) highlight the need for optimized coupling reagents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

- Methodology :

- Stepwise Synthesis : Begin with the preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .

- Functionalization : Introduce the 5-chlorothiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .

- Amide Coupling : Use chloroacetyl chloride or EDCI/HOBt-mediated coupling to attach the 3-((4-fluorophenyl)thio)propanamide moiety .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm regiochemistry of the thiazole ring and substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, S–C=S vibrations at ~680 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine/fluorine .

Q. How should initial biological activity screening be designed for this compound?

- Methodology :

- In vitro Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC calculations .

- Control Experiments : Compare results with structurally similar analogs (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one) to assess substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 5-bromo instead of 5-chloro) or fluorophenyl groups (e.g., 4-CF) .

- Biological Profiling : Test analogs against diverse targets (e.g., kinase inhibition, COX-2 selectivity) to identify key pharmacophores .

- Computational Analysis : Use molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or tubulin .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell passage numbers, consistent solvent/DMSO concentrations) .

- Meta-Analysis : Compare data across analogs (e.g., 2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide) to identify trends in substituent-driven activity .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

- Methodology :

- ADME Optimization : Improve solubility via PEGylation or prodrug strategies; assess metabolic stability using liver microsomes .

- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue concentrations .

- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) early in development .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and nucleophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with PARP-1) to optimize binding kinetics .

- QSAR Models : Use Random Forest or SVM algorithms to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.